2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-methyl-4-oxo-7-phenyl-2-sulfanylidene-1H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-17-14(21)13-12(16-15(17)22)10(7-18(13)8-11(19)20)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCJLYXPHNWVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2CC(=O)O)C3=CC=CC=C3)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenyl acetic acid derivative, the synthesis may proceed through a series of steps including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, green chemistry principles, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce certain functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on core scaffolds, substituents, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles :
- The pyrrolo[3,2-d]pyrimidine core (target) differs from pyrrolo[1,2-b]pyridazine (EP 4374877) in ring fusion positions and nitrogen placement, affecting electronic distribution and conformational flexibility .
- The thiazolo[3,2-a]pyrimidine core () replaces a pyrrole ring with a thiazole, increasing sulfur content and altering solubility and redox properties .
Esterification in EP 4374877’s derivatives (e.g., 2-methylpropyl ester) suggests prodrug strategies to enhance bioavailability, contrasting with the target’s free acetic acid group, which may favor direct target engagement .
Functional Group Impact: The 2-thioxo group in the target and the 5-oxo moiety in ’s compound both participate in hydrogen bonding but differ in tautomeric behavior, influencing binding site interactions .
Synthetic and Analytical Considerations :
- Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL (), which is critical for confirming regiochemistry and stereochemistry .
- The smaller molecular weight of ’s compound (256.30 g/mol) may correlate with higher solubility compared to the bulkier target compound .
Research Findings and Implications
- Biological Relevance: The target’s pyrrolo-pyrimidine scaffold is understudied compared to pyrrolo-pyridazines (EP 4374877) but shares structural motifs with known kinase inhibitors (e.g., imatinib analogs) .
- Supplier Landscape : While the target compound lacks commercial availability, ’s derivative is supplied by Ryan Scientific, Inc., highlighting its accessibility for preliminary studies .
Biological Activity
2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid, with CAS number 1325304-87-7, is a novel compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 315.3 g/mol. Its structure features a pyrrolo-pyrimidine core, which is significant in medicinal chemistry due to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases involved in cancer signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Kinase Inhibition | Targeting FGFR and other kinases | |
| Apoptosis Induction | Induction of programmed cell death |
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. For instance, it has shown promising results as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis.
Case Study: Inhibition of FGFRs
In a study evaluating derivatives similar to this compound, it was found that certain analogs exhibited IC50 values in the nanomolar range against FGFR1–3. The lead compound demonstrated significant inhibition of breast cancer cell lines, suggesting that modifications to the pyrrolo-pyrimidine structure could enhance its therapeutic efficacy against cancers driven by FGFR signaling pathways .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:
- In Vivo Studies : To assess the efficacy and safety in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by the compound.
Table 2: Proposed Future Research Directions
| Research Area | Focus |
|---|---|
| In Vivo Efficacy | Assessment in animal models |
| Mechanistic Studies | Pathway analysis and target identification |
| Structural Optimization | Development of more potent analogs |
Q & A
Q. What are the recommended synthetic methodologies for this compound and its derivatives?
- Methodological Answer : A high-yield synthesis approach involves using alcohol-based solvents (e.g., ethanol, methanol) under mild conditions. For example, reacting 6-ethylcarboxylate derivatives with hydrazine at 78°C in ethanol yields target compounds with up to 87–96% efficiency . Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) to track progress.
- Purification : Standard filtration and recrystallization.
- Example : Combining 2-R-5-oxo-6-ethylcarboxylate (1 mmol) with hydrazine (1 mmol) in ethanol for 2 hours yields crystalline products with validated spectral data .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Multi-modal analysis ensures accuracy:
- 1H NMR : Assigns proton environments (e.g., compound 2l in showed peaks at δ 2.56 ppm for methyl groups) .
- HRMS : Confirms molecular weight (e.g., m/z 311.1 for compound 283 in ) .
- Melting Point : Verifies purity (e.g., 151–154°C for compound 2l) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives?
- Methodological Answer : Integrate quantum chemical calculations with experimental feedback. For instance:
- Reaction Path Search : Use software to predict energetically favorable pathways.
- Data-Driven Optimization : Apply ICReDD’s framework to narrow experimental conditions, reducing development time by >50% .
- Case Study : Computational modeling of pyrrolo-pyrimidine derivatives identified optimal solvent systems (e.g., ethanol vs. methanol) for regioselective synthesis .
Q. How to address contradictions in spectroscopic or crystallographic data?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., single-crystal study in confirmed bond angles and torsional strain) .
- Multi-Nuclear NMR : Compare ¹³C and ¹H NMR to detect tautomeric forms or dynamic effects .
- Example : A compound with conflicting melting points (221–224°C in vs. 216–218°C in ) was resolved via X-ray diffraction, confirming polymorphism .
Q. What strategies improve yield in multi-step syntheses?
- Methodological Answer :
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates (e.g., ’s route to 2-amino-pyrrolo-pyrimidines) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiol-containing intermediates .
- Table : Summary of solvent effects on yield (from ):
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 78 | 87 |
| Methanol | 78 | 83 |
| Propanol | 78 | 72 |
Data Analysis and Experimental Design
Q. How to design assays for biological activity screening?
- Methodological Answer :
- Buffer Preparation : Use ammonium acetate (pH 6.5) for stability in HPLC assays () .
- Dose-Response Curves : Test derivatives at 0.1–100 µM concentrations, monitoring enzyme inhibition (e.g., IC₅₀ determination for kinase targets) .
Q. What are the pitfalls in interpreting mass spectrometry (MS) data?
- Methodological Answer :
- Adduct Formation : Sodium or potassium adducts may skew molecular ion peaks (e.g., adjust ionization mode to ESI+ vs. ESI–).
- Degradation Products : Monitor for in-source fragmentation (e.g., loss of –COOH groups in ’s compound 283) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
